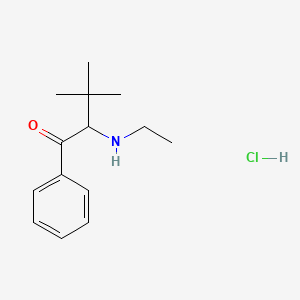

alpha-ethylamino-3,3-Dimethylbutyrophenone (hydrochloride)

CAS No.: 2707567-71-1

Cat. No.: VC13857843

Molecular Formula: C14H22ClNO

Molecular Weight: 255.78 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2707567-71-1 |

|---|---|

| Molecular Formula | C14H22ClNO |

| Molecular Weight | 255.78 g/mol |

| IUPAC Name | 2-(ethylamino)-3,3-dimethyl-1-phenylbutan-1-one;hydrochloride |

| Standard InChI | InChI=1S/C14H21NO.ClH/c1-5-15-13(14(2,3)4)12(16)11-9-7-6-8-10-11;/h6-10,13,15H,5H2,1-4H3;1H |

| Standard InChI Key | HPNGLSZEKQBTRF-UHFFFAOYSA-N |

| SMILES | CCNC(C(=O)C1=CC=CC=C1)C(C)(C)C.Cl |

| Canonical SMILES | CCNC(C(=O)C1=CC=CC=C1)C(C)(C)C.Cl |

Introduction

Chemical and Physical Properties

Structural Characteristics

The systematic name for the base form of this compound is 2-(ethylamino)-3,3-dimethyl-1-phenylbutan-1-one, while its hydrochloride salt is designated as alpha-ethylamino-3,3-dimethylbutyrophenone hydrochloride . The β-keto group distinguishes it from amphetamines, conferring unique physicochemical and pharmacological properties. The hydrochloride salt crystallizes as a white powder with a purity typically exceeding 98% .

Stability and Solubility

| Solvent | Solubility (mg/mL) |

|---|---|

| Dimethylformamide (DMF) | 20 |

| Dimethyl sulfoxide (DMSO) | 10 |

| Ethanol | 25 |

| Phosphate-buffered saline (PBS, pH 7.2) | 10 |

Heating to 37°C with ultrasonic agitation improves dissolution in aqueous solutions .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of alpha-ethylamino-3,3-dimethylbutyrophenone follows a two-step process common to cathinones:

-

α-Bromination: Arylketone precursors undergo bromination at the α-carbon.

-

Nucleophilic Substitution: Reaction with ethylamine introduces the amino group, followed by hydrochloric acid treatment to form the hydrochloride salt .

Optimization of reaction conditions (e.g., temperature, solvent selection) is critical to achieving high yields. While detailed protocols are proprietary, general methods for substituted cathinones involve refluxing intermediates in polar aprotic solvents .

Pharmacological Profile

Mechanism of Action

As a cathinone derivative, this compound interacts with monoamine transporters, particularly dopamine (DAT) and norepinephrine (NET) transporters. It inhibits reuptake and induces neurotransmitter release, leading to stimulant effects . Compared to first-generation cathinones like mephedrone, its N-ethyl and dimethyl substitutions may enhance DAT affinity, as suggested by structure-activity relationship (SAR) studies .

In Vitro and Preclinical Data

-

Neurotransmitter Uptake Inhibition:

-

Release Assays: Partial serotonin (5-HT) release at SERT, with lower efficacy than MDMA .

These properties classify it as a dual uptake inhibitor with mild releasing activity, akin to other second-generation cathinones .

Forensic and Regulatory Considerations

Analytical Detection

Forensic laboratories employ gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification. Key analytical parameters include:

| Technique | Parameters |

|---|---|

| GC-MS | Retention time: 4.05 min; Base peaks: m/z 114, 77, 105 |

| HPLC-TOF | Exact mass: 219.1623 (Δppm: -0.63) |

| FTIR-ATR | Characteristic peaks: 1650 cm (C=O), 2700 cm (N-H) |

Legal Status

Applications in Research

Reference Standard

The compound is widely used to calibrate analytical instruments and validate methods for detecting novel psychoactive substances (NPS) in seized materials . Its spectral libraries are integral to databases like the RESPONSE project, which catalogs >500 NPS .

Toxicology Studies

In vitro models demonstrate low acute toxicity (LD > 100 µM in human fibroblasts), though chronic exposure risks remain unstudied .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume